

CAY10506: A Technical Guide to Solubility and

Stability

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Compound of Interest		
Compound Name:	CAY10506	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10506, formally known as N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-1,2-dithiolane-3-pentanamide, is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the thiazolidinedione (TZD) class of compounds, it holds significant interest for research into metabolic diseases, including type 2 diabetes. This technical guide provides an in-depth overview of the available data on the solubility and stability of **CAY10506**, supplemented with information from related TZD compounds to offer a comprehensive understanding for research and development purposes.

Core Properties of CAY10506

Property	Value
Formal Name	N-[2-[4-[(2,4-dioxo-5- thiazolidinyl)methyl]phenoxy]ethyl]-1,2- dithiolane-3-pentanamide
Molecular Formula	C20H26N2O4S3
Formula Weight	454.6 g/mol
Mechanism of Action	PPARy Agonist



Solubility Properties

The solubility of a compound is a critical parameter for its formulation and delivery. The following table summarizes the known solubility of **CAY10506** in various common laboratory solvents.

Table 1: Solubility of CAY10506

Solvent	Approximate Solubility
DMF	5 mg/mL
DMSO	5 mg/mL
Ethanol	3 mg/mL
DMSO:PBS (pH 7.2) (1:5)	0.15 mg/mL

Data sourced from Cayman Chemical product information.

Experimental Protocol: Solubility Determination by HPLC

A common method for determining the solubility of a compound is through High-Performance Liquid Chromatography (HPLC). This protocol provides a general framework for such a determination.

Objective: To quantify the concentration of **CAY10506** in a saturated solution.

Materials:

CAY10506

- Selected solvents (e.g., DMSO, Ethanol, water)
- Vortex mixer
- Centrifuge



- 0.22 μm syringe filters
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- · Volumetric flasks and pipettes

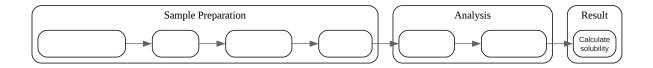
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of CAY10506 to a known volume of the desired solvent in a sealed vial.
 - Agitate the mixture vigorously using a vortex mixer for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
- Sample Clarification:
 - Centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
 - Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
- Sample Dilution:
 - Accurately dilute the clear filtrate with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
- HPLC Analysis:
 - Inject the diluted sample onto the HPLC system.
 - Quantify the concentration of CAY10506 by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
- Calculation:



• Calculate the solubility by multiplying the determined concentration by the dilution factor.

Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of CAY10506 using HPLC.

Stability Properties

While specific stability data for **CAY10506** is not extensively available in the public domain, the stability of other thiazolidinedione derivatives, such as pioglitazone and rosiglitazone, under forced degradation conditions can provide valuable insights into the expected stability profile of **CAY10506**. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Table 2: Summary of Forced Degradation Studies on Related Thiazolidinediones (Pioglitazone and Rosiglitazone)



Stress Condition	Observations and Degradation Products
Acidic Hydrolysis	Pioglitazone shows significant degradation in strong acidic conditions (e.g., 3N HCl), with degradation observed within 60-90 minutes.[1] Rosiglitazone also undergoes degradation under acidic stress.
Alkaline Hydrolysis	Both pioglitazone and rosiglitazone are highly susceptible to degradation under alkaline conditions (e.g., 0.1N - 1N NaOH).[1][2] For pioglitazone, degradation is rapid, with significant breakdown observed within minutes to hours.[3] Identified degradation products for pioglitazone under basic conditions include 3-(4-(2-(5-ethylpyridine-2yl) ethoxy) phenyl)-2-mercaptopropanoic acid and a disulfide dimer. [4]
Oxidative Degradation	Treatment with hydrogen peroxide leads to degradation of both pioglitazone and rosiglitazone.[1][2] An N-oxide derivative has been identified as a major oxidative degradation product of pioglitazone.[4]
Thermal Degradation	Pioglitazone shows minimal degradation when subjected to dry heat (e.g., 70-80°C for several hours to days).[1][5]
Photolytic Degradation	Exposure to UV light can cause significant degradation of pioglitazone.[1][6] The thiazolidinedione ring is susceptible to photodegradation.[7]

This table is a summary of findings from studies on pioglitazone and rosiglitazone and is intended to be indicative for **CAY10506**.

Experimental Protocol: Forced Degradation Study

Foundational & Exploratory





This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a drug substance like **CAY10506**.

Objective: To identify potential degradation pathways and products of **CAY10506** under various stress conditions.

Materials:

- CAY10506
- Hydrochloric acid (HCI)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
- pH meter
- · Thermostatic oven
- Photostability chamber

Procedure:

- Acidic Hydrolysis:
 - Dissolve CAY10506 in a solution of HCl (e.g., 0.1N to 1N).
 - Incubate at a controlled temperature (e.g., 60°C) for a specified time.
 - Neutralize the solution before analysis.
- Alkaline Hydrolysis:
 - Dissolve CAY10506 in a solution of NaOH (e.g., 0.1N to 1N).
 - Incubate at a controlled temperature (e.g., 60°C) for a specified time.

Foundational & Exploratory

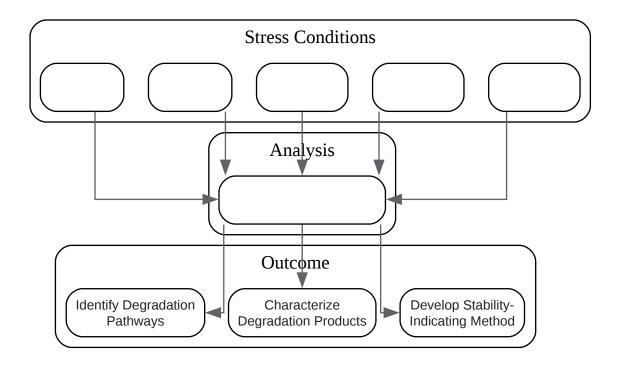




- Neutralize the solution before analysis.
- Oxidative Degradation:
 - Dissolve CAY10506 in a solution of H₂O₂ (e.g., 3-30%).
 - Keep the solution at room temperature or elevated temperature for a specified time.
- Thermal Degradation:
 - Expose solid CAY10506 to dry heat in a thermostatic oven (e.g., 80°C) for a defined period.
- Photolytic Degradation:
 - Expose a solution of CAY10506 to UV light in a photostability chamber according to ICH Q1B guidelines.
- Analysis:
 - Analyze all stressed samples by a stability-indicating HPLC method, preferably with a PDA
 or MS detector to identify and characterize any degradation products.

Workflow for a Forced Degradation Study





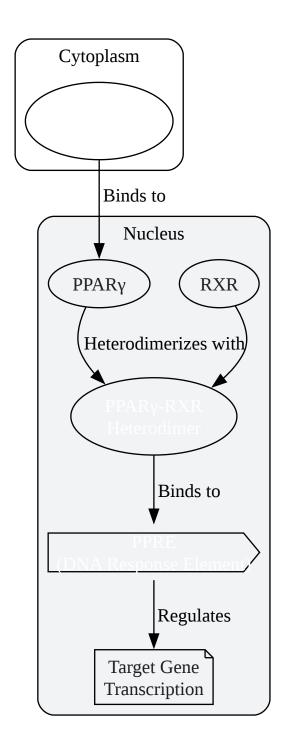
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Caption: General workflow for a forced degradation study of a drug substance.

Signaling Pathway of CAY10506

CAY10506 functions as a PPARy agonist. PPARs are nuclear receptors that, upon activation by a ligand, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This signaling pathway is crucial in adipogenesis, lipid metabolism, and insulin sensitization.





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Caption: Workflow for a PPARy luciferase reporter assay to determine agonist activity.

Conclusion



This technical guide provides a summary of the known solubility and a predictive overview of the stability of **CAY10506** based on data from related thiazolidinedione compounds. The provided experimental protocols offer a foundation for researchers to conduct their own detailed investigations into the physicochemical properties and biological activity of this potent PPARy agonist. Further studies are warranted to establish a comprehensive stability profile and identify the specific degradation products of **CAY10506**.

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